molecular formula C8H7ClF3N3 B7988849 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride CAS No. 1023649-53-7

4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride

Cat. No.: B7988849
CAS No.: 1023649-53-7
M. Wt: 237.61 g/mol
InChI Key: KXXSNUJUQCGZSS-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride is a benzonitrile derivative featuring a hydrazinyl (-NHNH₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. Its molecular formula is C₈H₆F₃N₃·HCl, with a molecular weight of 238.54 g/mol. The hydrazinyl group confers nucleophilic reactivity, making it valuable in synthetic chemistry, particularly in the formation of heterocycles like triazoles or hydrazones. The -CF₃ group enhances lipophilicity and metabolic stability, traits often leveraged in drug discovery .

Properties

IUPAC Name

4-hydrazinyl-2-(trifluoromethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-3-6(14-13)2-1-5(7)4-12;/h1-3,14H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXSNUJUQCGZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023649-53-7
Record name Benzonitrile, 4-hydrazinyl-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023649-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzonitrile.

    Hydrazination: The 4-chloro-2-(trifluoromethyl)benzonitrile is reacted with hydrazine hydrate under controlled conditions to replace the chlorine atom with a hydrazinyl group, forming 4-hydrazinyl-2-(trifluoromethyl)benzonitrile.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, yielding 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with molecular targets through its hydrazinyl and trifluoromethyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Amino-2-(trifluoromethyl)benzonitrile
  • Molecular Formula : C₈H₅F₃N₂
  • Key Differences: Replaces the hydrazinyl group with an amino (-NH₂) group.
  • Properties: The amino group is less nucleophilic than hydrazinyl, reducing reactivity in condensation reactions. It is reported as an impurity in bicalutamide synthesis, with a relative retention time of 0.4 in HPLC analysis .
(b) 4-Hydroxy-3-(trifluoromethyl)benzonitrile
  • Molecular Formula: C₈H₄F₃NO
  • Key Differences : Substitutes hydrazinyl with a hydroxy (-OH) group and places -CF₃ at the 3-position.
  • Properties : The hydroxy group increases polarity, affecting solubility. Positional isomerism of -CF₃ alters steric and electronic effects on the aromatic ring .
(c) 3-Cyanophenylhydrazine Hydrochloride
  • Molecular Formula : C₇H₇ClN₄
  • Key Differences: Features a cyano (-CN) group at the 3-position instead of 2-CF₃.
(a) SARS-CoV-2 Main Protease Inhibitors (Oxadiazole Derivatives)
  • Example Compound : Derivatives synthesized from 4-(trifluoromethyl)benzonitrile (precursor to hydrazinyl analogs).
  • Key Differences : Incorporates 1,2,4-oxadiazole rings instead of hydrazinyl groups.
  • Relevance : The hydrazinyl group in the target compound could enable alternative binding modes in protease inhibition, though specific SARS-CoV-2 activity remains unverified .
(b) Benzalkonium Chloride Analog
  • Example Compound: (±)-1-(2H)-Phthalazinone derivative with a chlorophenylmethyl group.
  • Key Differences: Bulkier structure with a phthalazinone core and azepine ring.
  • Relevance : Highlights how substituent size and rigidity impact pharmacological activity. The target compound’s simpler structure may offer synthetic versatility .

Reactivity and Stability

  • Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound facilitates faster condensation with carbonyl compounds (e.g., ketones, aldehydes) compared to amino analogs, which require harsher conditions .
  • Trifluoromethyl Effects : The -CF₃ group at the 2-position enhances electron-withdrawing effects, stabilizing the benzonitrile core against nucleophilic attack. This contrasts with 3-CF₃ analogs, where resonance effects differ .

Biological Activity

4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a hydrazine moiety attached to a trifluoromethyl-substituted benzonitrile. The presence of the trifluoromethyl group enhances lipophilicity and can influence biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that 4-hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride exhibits several biological activities, including:

  • Anticancer Activity : It has been evaluated for cytotoxic effects against various cancer cell lines, showing promising results.
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Neurotransmitter Interaction : There are indications of its interaction with neurotransmitter receptors, which may have implications for neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group is thought to facilitate stronger binding through halogen bonding interactions, enhancing the compound's efficacy against certain biological targets.

Anticancer Activity

A study evaluated the cytotoxic effects of 4-hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride on various cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 18.5 μM and 22.3 μM, respectively.

Cell LineIC50 (μM)
MCF-718.5
A54922.3

Enzyme Inhibition Studies

Inhibition studies demonstrated that the compound effectively inhibited COX-2 and LOX enzymes, which are critical in inflammatory pathways. The IC50 values for COX-2 and LOX-5 were found to be 15.4 μM and 12.8 μM, respectively.

EnzymeIC50 (μM)
COX-215.4
LOX-512.8

Neurotransmitter Interaction

The compound's interaction with acetylcholinesterase (AChE) was also investigated, revealing moderate inhibitory activity with an IC50 value of 20.1 μM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Discussion

The diverse biological activities of 4-hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride highlight its potential as a lead compound in drug development. Its ability to inhibit key enzymes involved in inflammation and cancer progression positions it as a candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-amino-2-(trifluoromethyl)benzonitrile with hydrazine under acidic conditions. Key parameters include temperature (80–100°C), solvent (e.g., ethanol or DMSO), and stoichiometric excess of hydrazine to drive the reaction to completion. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt . Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) ensures intermediate conversion .

Q. How should researchers validate the purity of 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride, and what analytical techniques are essential?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and UV detection at 254 nm. The mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities like unreacted 4-amino-2-(trifluoromethyl)benzonitrile, which elutes earlier (relative retention time ~0.4) . Quantitative analysis via calibration curves ensures ≤0.1% impurity thresholds. Complementary techniques include NMR (¹H/¹³C) for structural confirmation and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like bond dissociation energies . Applications include predicting nucleophilic/electrophilic sites for derivatization or interaction with biological targets (e.g., enzyme active sites). Software like Gaussian or ORCA facilitates these simulations .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s stability under varying pH conditions?

  • Methodological Answer : Combine kinetic studies (e.g., pH-rate profiling in buffered solutions) with DFT-derived transition-state models. For instance, hydrolytic degradation at acidic pH may correlate with protonation of the hydrazinyl group, which computational models can simulate. Experimental validation via LC-MS identifies degradation products (e.g., benzonitrile derivatives), while MD simulations assess solvation effects .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?

  • Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., 4-hydrazinylbenzonitrile) using in vitro assays (e.g., enzyme inhibition, cell viability) quantify these effects. Structure-activity relationship (SAR) models further link electronic properties (calculated via DFT ) to bioactivity, guiding lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride
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4-Hydrazinyl-2-(trifluoromethyl)benzonitrile hydrochloride

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